molecular formula C9H14N2O B3022363 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine CAS No. 62402-19-1

2-methoxy-N-(pyridin-2-ylmethyl)ethanamine

Cat. No. B3022363
CAS RN: 62402-19-1
M. Wt: 166.22 g/mol
InChI Key: IMHLUDNQZHMEKM-UHFFFAOYSA-N
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Description

“2-methoxy-N-(pyridin-2-ylmethyl)ethanamine” is a chemical compound with the molecular weight of 166.22 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reduction of imine compounds using NABH4 . The reaction of the (amino)pyridine ligands with [NiBr2(DME)] afforded nickel (II) complexes in quantitative yields .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(pyridin-2-ylmethyl)ethanamine” has been confirmed through various studies .


Chemical Reactions Analysis

Upon oxidation, the ligand undergoes demethylation at the metal centre resulting in the formation of Co (III) complexes with modified phenoxide ligands . This is the very first example of oxidative O-demethylation reported at a Co (II) centre .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxy-N-(pyridin-2-ylmethyl)ethanamine” include its molecular weight of 166.22 and its physical state as a liquid at room temperature .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions. The reaction conditions were mild and metal-free, which is beneficial for large-scale synthesis and industrial applications .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazo[1,2-a]pyridines were also synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions. These compounds have potential applications in medicinal chemistry .

Construction of Novel Heterocyclic Compound Libraries

The compound has been used in the construction of novel heterocyclic compound libraries with potential biological activities. These libraries are an important component of medicinal chemistry and chemical biology .

Synthesis of Nickel(II) Complexes

The compound has been used in the synthesis of nickel(II) complexes. These complexes have potential applications in catalysis and materials science .

Design of Privileged Structures in Medicinal Chemistry

The compound has been employed in the design of privileged structures in medicinal chemistry. These structures have a wide range of pharmacological activities .

Safety and Hazards

The compound has several hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

properties

IUPAC Name

2-methoxy-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-7-6-10-8-9-4-2-3-5-11-9/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHLUDNQZHMEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406033
Record name 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(pyridin-2-ylmethyl)ethanamine

CAS RN

62402-19-1
Record name 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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